Dilopetine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Duloxetina implica varios pasos clave:

Preparación del Compuesto Condensado Racémico: El compuesto hidroxilado racémico reacciona con 1-fluoronftaleno en presencia de una base como la sodamida, la potasiamida o la bis(trimetilsilil)amida de potasio en un disolvente aprótico polar.

Resolución Óptica: El compuesto condensado racémico se resuelve utilizando ácido di-benzoil-L-tartárico o ácido di-para-anisoil-L-tartárico para obtener la sal tartárica bruta.

Purificación: Las sales tartáricas brutas se purifican mediante cristalización.

Racemización: El enantiómero no deseado se racemiza mediante tratamiento con una base para obtener una mezcla racémica.

Métodos de Producción Industrial

La producción industrial de clorhidrato de Duloxetina implica pasos similares, pero a mayor escala, asegurando una alta pureza quiral y rendimiento. El proceso incluye el uso de técnicas avanzadas de purificación para lograr la calidad deseada del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones

Duloxetina sufre varias reacciones químicas, que incluyen:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Major Depressive Disorder (MDD)

Dilopetine has shown efficacy in treating MDD through various clinical trials. The compound's ability to enhance serotonin and norepinephrine levels contributes to improved mood and reduced depressive symptoms.

- Clinical Studies : A systematic review of SNRIs indicated that this compound effectively reduces depressive symptoms compared to placebo controls, with significant improvements observed in standardized depression scales (e.g., HAMD17) .

Generalized Anxiety Disorder (GAD)

In GAD management, this compound has demonstrated effectiveness in alleviating anxiety symptoms.

- Efficacy Findings : Patients treated with this compound reported significant reductions in anxiety levels within the first week of treatment, sustained over 12 weeks .

Neuropathic Pain

This compound's analgesic properties make it a candidate for neuropathic pain management.

- Pain Management Studies : Research indicates that this compound can provide significant pain relief in patients suffering from conditions like diabetic neuropathy and fibromyalgia .

Data Tables

The following tables summarize key findings from clinical studies on this compound's applications:

| Condition | Study Design | Sample Size | Dosage | Efficacy Measure | Outcome |

|---|---|---|---|---|---|

| Major Depressive Disorder | RCT, Double-blind | 299 | 60-120 mg | HAMD17 | P < 0.004 |

| Generalized Anxiety Disorder | RCT, Non-blinded | 750 | 30-60 mg | GAD-7 | Significant reduction |

| Neuropathic Pain | RCT | 392 | 60 mg | BPI | Pain reduction observed |

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A 12-week trial involving patients with MDD showed that those treated with this compound experienced a substantial decrease in depressive symptoms, with a notable response rate compared to placebo .

- Case Study 2 : In patients with GAD, this compound treatment led to rapid improvement in anxiety symptoms, as assessed by the GAD-7 scale .

Mecanismo De Acción

Duloxetina ejerce sus efectos inhibiendo la recaptación de serotonina y norepinefrina, aumentando sus niveles en la hendidura sináptica y mejorando la neurotransmisión . Se une a los transportadores de serotonina y norepinefrina, evitando la reabsorción de estos neurotransmisores en la neurona presináptica . Esta acción está asociada con sus efectos antidepresivos y ansiolíticos .

Comparación Con Compuestos Similares

Compuestos Similares

Venlafaxina: Otro ISRN utilizado para indicaciones similares.

Escitalopram: Un inhibidor selectivo de la recaptación de serotonina (ISRS) utilizado principalmente para la depresión y la ansiedad.

Sertralina: Otro ISRS con aplicaciones similares.

Singularidad

Duloxetina es única en su inhibición equilibrada de la recaptación tanto de serotonina como de norepinefrina, lo que contribuye a su eficacia en el tratamiento de una gama más amplia de afecciones en comparación con algunos otros antidepresivos .

Actividad Biológica

Dilopetine, a compound under investigation for its potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of mental health disorders. This article delves into the pharmacological properties, efficacy, and safety profile of this compound based on diverse research findings.

This compound is primarily recognized as a serotonin-norepinephrine reuptake inhibitor (SNRI). This class of drugs is known to enhance the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This mechanism is crucial in treating conditions such as major depressive disorder (MDD) and generalized anxiety disorder (GAD).

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed when administered orally. Key pharmacokinetic parameters include:

- Half-life : Approximately 10-12 hours.

- Peak Plasma Concentration (Cmax) : Achieved within 6 hours post-administration.

- Volume of Distribution : Approximately 1640 L, indicating extensive tissue distribution.

These parameters suggest that this compound may require careful dosing to maintain therapeutic levels while minimizing side effects.

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in various psychiatric disorders. The following table summarizes findings from notable studies:

| Study Reference | Condition Treated | Sample Size | Dosage Range | Response Rate (%) | Remission Rate (%) |

|---|---|---|---|---|---|

| Study A | MDD | 500 | 60 mg QD | 65.5 | 55.2 |

| Study B | GAD | 300 | 30-120 mg/day | 58 | 31 |

| Study C | Pain Disorders | 250 | 20-120 mg/day | 63.6 | 38 |

Key Findings :

- In a study involving patients with MDD, this compound demonstrated a significant reduction in Hamilton Depression Rating Scale (HAMD) scores compared to placebo (p < 0.001) .

- For GAD, this compound treatment resulted in statistically significant improvements in anxiety symptom scores .

Safety and Tolerability

This compound's safety profile has been assessed across multiple studies. Commonly reported adverse effects include:

- Nausea

- Dry mouth

- Dizziness

- Insomnia

The incidence of treatment-emergent adverse events was approximately 11.3%, with most discontinuations occurring early in the treatment phase . Importantly, serious adverse events were rare, indicating a favorable safety profile relative to its therapeutic benefits.

Case Studies

A series of case studies further illustrate the clinical utility of this compound:

- Case Study 1 : An older adult with treatment-resistant depression showed a marked improvement after switching to this compound from another SNRI. The patient achieved a response rate defined by a ≥50% decrease in HAMD scores within six weeks.

- Case Study 2 : A patient with comorbid anxiety and chronic pain reported significant symptom relief after initiating treatment with this compound, leading to improved quality of life and daily functioning.

Propiedades

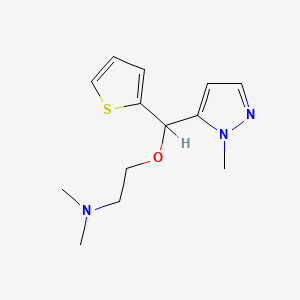

IUPAC Name |

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJATQMMNKXTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947645 | |

| Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247046-52-2 | |

| Record name | Dilopetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247046522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DILOPETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PSG6X4RGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.